N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide
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Description
N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide is a useful research compound. Its molecular formula is C24H25N3O7S and its molecular weight is 499.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Oligodeoxyribonucleotide Synthesis
The compound has been used in the synthesis of oligodeoxyribonucleotides. Specifically, a related group, the (2-dansylethoxy)carbonyl group, was employed for protecting the amino functions of aglycone residues in nucleotide synthesis (Wagner & Pfleiderer, 1997).
Role in Metabolic Studies
N-hydroxyacetaminophen, structurally related to the query compound, has been synthesized as a postulated toxic metabolite of acetaminophen. This research contributes to understanding the metabolic pathways and potential toxicology of related compounds (Gemborys, Gribble, & Mudge, 1978).
Application in Liver Disease Diagnosis
The compound has been used in synthesizing isotopically labeled phenacetin for a breath test, potentially applicable in diagnosing liver diseases (Kurumaya et al., 1988).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Derivatives of this compound, particularly 2-(substituted phenoxy) acetamide derivatives, have been investigated for their potential anticancer, anti-inflammatory, and analgesic activities, showing promising results in this area (Rani, Pal, Hegde, & Hashim, 2014).
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O7S/c1-4-33-20-11-14-22(23(15-20)27(29)30)25-24(28)16-34-19-9-7-18(8-10-19)26(3)35(31,32)21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHBMLREKYNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.